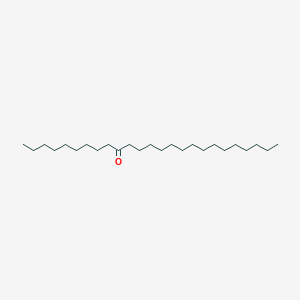

10-Pentacosanone

Description

Properties

IUPAC Name |

pentacosan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-24-25(26)23-21-19-17-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHORHTXEVNSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 10 Pentacosanone

Detection in Flora

10-Pentacosanone and its derivatives have been identified as components of the lipids found in various plants, from trees to common cereals.

Plant Leaf Extracts

Petroleum ether extracts of the leaves of the white willow (Salix viminalis) have been found to contain 2-Pentacosanone (B3207937). A comprehensive analysis of the leaf extracts of Chromolaena odorata, a flowering shrub, also identified the presence of 2-pentacosanone. researchgate.net

Cereal Straw Lipids

The chemical composition of lipids in various cereal straws has been a subject of research, revealing the presence of long-chain ketones. While specific identification of this compound is not always explicit, related compounds have been synthesized to model components found in these agricultural residues. For instance, 12-hydroxy-10-pentacosanone has been synthesized as a model β-ketol related to compounds found in cereal straw waxes. researchgate.net This suggests that the pentacosanone carbon skeleton is a structural feature of lipids in these plants.

| Plant Species | Part Analyzed | Compound Detected |

| Salix viminalis | Leaf Extract | 2-Pentacosanone |

| Chromolaena odorata | Leaf Extract | 2-Pentacosanone |

| Cereal Straw | Wax | 12-hydroxy-10-pentacosanone (model compound) |

Identification in Fauna

The presence of this compound has been confirmed in the protective waxes and secretions of various animals, particularly insects and reptiles.

Insect Cuticular Waxes

The UV-reflective abdominal wax of dragonflies, particularly mature males of the species Orthetrum albistylum, contains 2-pentacosanone as a major component. Current time information in Nyong-et-Kellé, CM.whoi.eduwhoi.edutamu.edufrontiersin.org This waxy layer, which also includes other long-chain methyl ketones like 2-heptacosanone (B1363152) and 2-nonacosanone, plays a crucial role in the dragonfly's body color change and UV reflection, which are important for visual signaling and environmental adaptation. Current time information in Nyong-et-Kellé, CM.whoi.edu The compound spontaneously forms light-scattering, scale-like fine structures that contribute to these properties. whoi.eduwhoi.edu

Animal Secretions

In the realm of reptiles, 2-pentacosanone has been identified in the skin secretions of the nose-horned viper (Vipera ammodytes). researchgate.netresearchgate.netepa.gov It is one of several ketones found in the snake's skin lipids, which are believed to play a role in chemical communication, potentially as pheromones. researchgate.netresearchgate.netepa.gov The compound was detected in numerous samples from both male and female vipers. researchgate.netresearchgate.net

| Animal Species | Source of Compound | Compound Detected |

| Orthetrum albistylum (Dragonfly) | Abdominal Wax | 2-Pentacosanone |

| Vipera ammodytes (Nose-horned Viper) | Skin Secretions | 2-Pentacosanone |

Presence in Microbial and Marine Organisms

Investigations into marine life have revealed the presence of this compound in both macroalgae and their associated microorganisms.

Endophytic Fungi Associated with Seaweeds

A study analyzing the chemical composition of endophytic fungi isolated from seaweeds in the Bay of Bengal identified 2-pentacosanone in the fungal extract of Curvularia perotidis. vliz.benih.gov This fungus was found associated with the brown seaweed Sargassum sp. vliz.benih.gov Endophytic fungi live within the tissues of their host plants, and their production of such compounds may be part of a symbiotic relationship. researchgate.netepa.govfrontiersin.orgiaea.org

Furthermore, a methanolic extract of the brown marine macroalga Colpomenia sinuosa, commonly known as the oyster thief or sinuous ballweed, was found to contain 2-Pentacosanone, albeit as a minor component (0.22%). nih.govcopernicus.orgdtic.mil

| Organism | Host/Source | Compound Detected | Percentage in Extract |

| Curvularia perotidis (Endophytic Fungus) | Sargassum sp. (Brown Seaweed) | 2-Pentacosanone | 0.04% |

| Colpomenia sinuosa (Brown Alga) | Marine Macroalga | 2-Pentacosanone | 0.22% |

Environmental Distribution and Reservoirs

Long-chain ketones, including pentacosanones, are distributed in various environmental compartments, primarily originating from biological sources and being subsequently transported and deposited.

These compounds are recognized as biomarkers in sediments from a wide range of depositional environments, including marine and freshwater lacustrine sediments. whoi.edutamu.edu Their presence in sediments is often linked to inputs from terrestrial higher plants and marine algae. tamu.edu For instance, long-chain ketones have been identified in sediment cores from the Bengal Fan and are considered indicators of input from Prymnesiophyte algae. tamu.edu

The transport of these compounds can occur over long distances. They have been found in remote marine aerosols, suggesting that they can be introduced into the atmosphere, likely through processes like bubble bursting at the sea surface, and then be deposited elsewhere. whoi.edu

The combustion of biomass is another potential source of environmental this compound. Studies on the composition of soot from the combustion of various fuels, including biomass, have reported the presence of 2-pentacosanone. www.gov.uk This indicates that the burning of plant matter can release this compound into the atmosphere.

Furthermore, a study on volatile organic compounds (VOCs) from a boreal coastal area detected pentacosanone in marsh sediment. This suggests its persistence in soil and sediment environments. The detection of 2-pentacosanone has also been noted in the context of air pollution control technologies, where it was identified as one of the VOCs to be treated.

| Environmental Reservoir | Compound/Class | Potential Source |

| Marine & Lacustrine Sediments | Long-chain ketones | Algae, Terrestrial Plants |

| Marine Aerosols | Long-chain ketones | Marine Algae |

| Atmosphere (from combustion) | 2-Pentacosanone | Biomass Burning |

| Marsh Sediment | Pentacosanone | Undetermined Biological/Environmental |

| Air (as a VOC) | 2-Pentacosanone | Industrial/Anthropogenic Emissions |

Biosynthetic and Metabolic Pathways of Pentacosanones

Enzymatic Mechanisms for Ketone Biogenesis

The formation of long-chain ketones like 10-pentacosanone is believed to occur through a pathway involving the elongation of very-long-chain fatty acids followed by a decarboxylation step. academie-sciences.fr This process is a modification of the more common fatty acid synthesis pathways.

Elongation of Very Long-Chain Fatty Acids (VLCFAs):

The backbone of this compound originates from the fatty acid synthesis pathway. This process begins with acetyl-CoA, which is carboxylated to malonyl-CoA. jumedicine.comlibretexts.org Fatty acid synthase (FAS) enzymes then orchestrate a cycle of condensation, reduction, dehydration, and another reduction to build up the fatty acid chain, typically up to palmitate (a 16-carbon fatty acid). libretexts.orgnih.gov

For the synthesis of longer chains like pentacosanoic acid (the precursor to this compound), further elongation occurs in the endoplasmic reticulum. academie-sciences.frjumedicine.com This elongation process involves a series of enzymes that add two-carbon units from malonyl-CoA to the growing acyl-CoA chain. nih.govuomustansiriyah.edu.iq The key enzymatic steps in each cycle of elongation are:

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA. academie-sciences.fr

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA. academie-sciences.fr

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to form the elongated acyl-CoA. academie-sciences.fr

This cycle is repeated until the desired chain length of 25 carbons is achieved.

Decarboxylation:

Following the elongation to a C25 very-long-chain fatty acid, a proposed decarboxylation event leads to the formation of the ketone. While the precise enzymatic machinery for this final step in this compound biosynthesis is not fully elucidated, it is hypothesized to involve the removal of the carboxyl group from the fatty acid, resulting in the formation of the ketone at a specific carbon position. In plants, a decarbonylation pathway has been described for the synthesis of alkanes, which involves the reduction of an acyl-CoA to an aldehyde, followed by decarbonylation. academie-sciences.fr It is plausible that a similar, yet distinct, enzymatic process is responsible for ketone formation.

Precursor Identification and Metabolic Intermediates

The primary precursor for the biosynthesis of this compound is understood to be a C25 very-long-chain fatty acid. The synthesis of this precursor, in turn, relies on a pool of shorter-chain fatty acids and the fundamental building block, acetyl-CoA.

| Precursor/Intermediate | Role in Biosynthesis |

| Acetyl-CoA | The initial two-carbon building block for fatty acid synthesis. libretexts.org |

| Malonyl-CoA | The three-carbon donor for the two-carbon extension of the fatty acid chain. jumedicine.comlibretexts.org |

| Palmitoyl-CoA (C16:0) | A common product of fatty acid synthase, which serves as a substrate for further elongation. jumedicine.comnih.gov |

| Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs) | Intermediates in the elongation cycle leading up to the C25 chain. academie-sciences.fr |

| Pentacosanoic acid (C25:0) | The immediate fatty acid precursor to this compound. |

Genetic Regulation of Biosynthetic Processes

The biosynthesis of very-long-chain fatty acids, the precursors to pentacosanones, is under tight genetic control. A key family of genes involved in this process is the ELOVL (Elongation of Very Long-Chain Fatty Acids) gene family . academie-sciences.frresearchgate.net

ELOVL Gene Family Expression:

The ELOVL gene family encodes the 3-ketoacyl-CoA synthase (KCS) enzymes, which are the rate-limiting enzymes in the VLCFA elongation cycle. academie-sciences.frresearchgate.net Different ELOVL genes exhibit substrate specificity for fatty acyl-CoAs of varying chain lengths and degrees of saturation. academie-sciences.frresearchgate.net For instance, some ELOVL enzymes are responsible for elongating shorter-chain fatty acids, while others act on longer-chain substrates to produce the very long chains necessary for pentacosanone synthesis. academie-sciences.fr

The expression of these ELOVL genes is often tissue-specific and can be regulated by various developmental and environmental cues. researchgate.net For example, in dragonflies, a dramatic upregulation of the ELOVL17 gene was observed to correlate with the production of very long-chain methyl ketones, including 2-pentacosanone (B3207937), a positional isomer of this compound. nih.govelifesciences.org This highlights the critical role of specific ELOVL gene expression in determining the production of these long-chain ketones.

Comparative Biosynthesis Across Diverse Biological Systems

While the fundamental principles of fatty acid elongation are conserved across many organisms, the specific pathways and end products can vary significantly. The biosynthesis of this compound and other long-chain ketones serves as an example of this metabolic diversity.

In Plants:

In plants, very-long-chain fatty acids and their derivatives, including ketones, are major components of epicuticular waxes. academie-sciences.fr These waxes form a protective barrier on the plant surface. vulcanchem.com The biosynthesis of these compounds occurs in the endoplasmic reticulum of epidermal cells and involves the coordinated action of the fatty acid elongase complex. academie-sciences.fr The specific composition of the wax, including the presence and position of ketones like this compound, can vary between plant species, and even between different organs of the same plant. This suggests a highly regulated and species-specific biosynthetic pathway.

In Insects:

Insects also produce a variety of long-chain hydrocarbons and their derivatives for functions such as cuticular waterproofing and chemical communication. Research on dragonflies has identified very long-chain methyl ketones, such as 2-pentacosanone, as major components of their surface wax, which contributes to UV reflection. nih.govelifesciences.org The biosynthesis of these ketones is linked to the expression of specific ELOVL genes. nih.govelifesciences.org The presence of this compound in other insects and its role in their biology is an area for further investigation. The biosynthetic pathways in insects are thought to be broadly similar to those in plants, involving fatty acid elongation followed by modification. researchgate.net

The table below summarizes the key aspects of comparative biosynthesis:

| Organism Group | Primary Function of Long-Chain Ketones | Key Genetic Determinants | Noteworthy Features |

| Plants | Epicuticular wax components for protection. vulcanchem.comacademie-sciences.fr | ELO-like and FAE1-like KCS gene families. academie-sciences.fr | Species- and organ-specific composition of wax ketones. |

| Insects | Cuticular lipids for waterproofing and chemical signaling (e.g., UV reflection). nih.govelifesciences.org | ELOVL gene family, with specific members like ELOVL17 being crucial. nih.govelifesciences.org | Production of specific positional isomers of ketones, such as 2-pentacosanone in dragonflies. nih.gov |

The study of these comparative pathways provides insights into the evolutionary diversification of metabolic processes and the adaptation of organisms to their specific environments. nih.govnih.gov

Synthetic Methodologies for 10 Pentacosanone and Analogs

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are gaining prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis. bsu.edu.az These approaches utilize enzymes or whole-cell systems to catalyze specific reactions, often with high enantioselectivity and under mild conditions. uni-duesseldorf.de

For the synthesis of long-chain ketones, biocatalytic reductions of corresponding alcohols or oxidations of alkanes are viable routes. For instance, alcohol dehydrogenases (ADHs) can be used for the enantioselective reduction of ketones to produce chiral alcohols, and conversely, for the oxidation of alcohols to ketones. dechema-dfi.de Long-chain dehydrogenases/reductases (LDR) are particularly relevant for substrates like those involved in pentacosanone synthesis. rsc.org

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are versatile biocatalysts for the synthesis of α-hydroxy ketones, which can be further transformed into the target ketone. uni-duesseldorf.deresearchgate.net These enzymes catalyze the formation of carbon-carbon bonds, for example, by carboligation of two aldehydes. uni-duesseldorf.de

Chemoenzymatic synthesis planning combines the advantages of both chemical and enzymatic steps. nih.gov For example, cytochrome P450 monooxygenases have been used for the regio-specific hydroxylation of complex molecules, which can then be further modified chemically. nih.gov This strategy allows for the creation of derivatives that may be difficult to access through purely chemical means. nih.gov The biosynthesis of some natural ketones, like those found in insects, proceeds via fatty acid metabolism, suggesting pathways that could be mimicked in a biocatalytic setting. researchgate.netresearchgate.net

The use of whole-cell systems, such as bacteria or fungi, can also be employed for the production of ketones. These systems can be engineered to express specific enzyme cascades that convert simple starting materials into more complex products like 10-pentacosanone. ucl.ac.uk

Regiospecific Synthesis of Pentacosanone Isomers and Hydroxylated Derivatives

The synthesis of specific isomers of pentacosanone or its hydroxylated derivatives requires highly controlled, regiospecific reactions.

Regiospecific synthesis ensures that functional groups are introduced at precise locations on the carbon chain. For example, to synthesize an isomer other than this compound, the choice of starting materials in a Grignard or organocadmium synthesis would be adjusted accordingly. For instance, to synthesize 2-pentacosanone (B3207937), one might use methylmagnesium iodide and the acid chloride of tetracosanoic acid.

The synthesis of hydroxylated derivatives can be achieved through several methods. Chemical methods might involve the stereoselective reduction of a diketone or the hydroxylation of an enolate. However, these methods can lack specificity and produce mixtures of isomers.

Biocatalytic approaches offer superior regioselectivity and stereoselectivity for hydroxylation reactions. nih.gov Cytochrome P450 enzymes are particularly adept at this, capable of hydroxylating specific C-H bonds even in complex molecules. nih.gov By selecting or engineering an appropriate P450 enzyme, it is possible to introduce a hydroxyl group at a desired position on the pentacosane (B166384) backbone.

Another chemoenzymatic strategy involves the use of transketolase (TK) enzymes, which can generate dihydroxyketone products. ucl.ac.uk These can then be chemically modified to produce the desired hydroxylated pentacosanone. The development of asymmetric organocatalytic reactions is also an active area of research for producing chiral hydroxylated ketones. ucl.ac.uk

Optimization of Synthetic Pathways for Yield and Purity

Optimizing synthetic pathways is crucial for making the production of this compound and its analogs efficient and cost-effective. This involves refining reaction conditions, improving purification methods, and potentially redesigning the synthetic route.

For chemical syntheses , optimization can involve:

Catalyst Selection: Using highly active and selective catalysts, such as the magnetite nanopowders used in some cross-ketonization reactions, can improve yields and reduce reaction times. google.com

Reaction Conditions: Fine-tuning parameters like temperature, pressure, solvent, and reactant concentrations is critical. For instance, carrying out Grignard reactions in dry ether is essential to prevent the reagent from being destroyed by protic solvents. savemyexams.com In some ketone syntheses, continuously removing water as it forms can drive the reaction to completion. google.com

Purification: Developing efficient purification protocols, such as chromatography or distillation, is necessary to isolate the target compound from byproducts and unreacted starting materials. researchgate.net

For biocatalytic and chemoenzymatic approaches , optimization strategies include:

Enzyme Engineering: The performance of biocatalysts can be enhanced through protein engineering, which can improve their activity, stability, and selectivity. rsc.org

Process Optimization: Factors such as substrate and cofactor concentrations, pH, temperature, and the use of co-solvents to improve the solubility of hydrophobic substrates like long-chain ketones need to be optimized. dechema-dfi.de For example, in one study, avoiding organic co-solvents and using an α-keto acid as a precursor to the aldehyde donor significantly improved the yield and enantiomeric excess of the product. uni-duesseldorf.de

Integrated Product Separation: Combining the reaction with in-situ product removal can alleviate product inhibition and simplify downstream processing. dechema-dfi.de

A key aspect of optimization is the development of processes that are both economically viable and environmentally sustainable. This often involves minimizing the number of synthetic steps, reducing waste, and using less hazardous reagents. bsu.edu.az

Below is a table summarizing various synthetic approaches for ketones, which are applicable to the synthesis of this compound.

| Synthetic Method | Reactants | Product Type | Key Features |

| Grignard Reaction | Grignard Reagent (R-MgX) + Nitrile (R'-CN) | Ketone | Forms a new C-C bond; requires aqueous workup. leah4sci.com |

| Organocadmium Reaction | Organocadmium Reagent (R₂Cd) + Acyl Chloride (R'-COCl) | Ketone | Less reactive than Grignard reagents, preventing over-addition. lscollege.ac.inwikipedia.org |

| Claisen Condensation | 2 Esters (R-CH₂-COOR'') | β-Keto Ester | Forms a C-C bond; requires a strong base. wikipedia.orgmasterorganicchemistry.com |

| Aldol Condensation | Enolate + Carbonyl Compound | β-Hydroxy Ketone (Ketol) | Reversible reaction; can be catalyzed by acid or base. researchgate.net |

| Biocatalytic Reduction/Oxidation | Ketone/Alcohol + Dehydrogenase | Alcohol/Ketone | High stereoselectivity; mild reaction conditions. dechema-dfi.dersc.org |

Advanced Analytical Characterization and Detection of 10 Pentacosanone

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 10-Pentacosanone within intricate mixtures. nih.govjddtonline.info This method offers high separation efficiency and definitive molecular identification, making it ideal for phytochemical profiling and environmental analysis. nih.govnih.gov

The process involves injecting a prepared sample extract into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a capillary column. ajprd.comindexcopernicus.com For long-chain ketones, a non-polar or semi-polar column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane stationary phase, is commonly used. The separation is achieved based on the differential partitioning of compounds between the stationary phase and the mobile gas phase, which is influenced by their boiling points and polarity. The column oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. ajprd.comnaturalspublishing.com

Upon exiting the column, the separated compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which fragments them into a unique pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum serves as a molecular fingerprint.

Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the experimental spectrum against established spectral libraries, such as the National Institute of Standards and Technology (NIST) database. ajprd.comresearchgate.net Quantification can be performed by creating a calibration curve with a pure standard. Although specific data for this compound is sparse in the literature, analysis of its isomer, 2-Pentacosanone (B3207937), has been reported in natural extracts, demonstrating the utility of GC-MS for this class of compounds.

Table 1: GC-MS Data for Pentacosanone Isomers in Natural Extracts

| Compound Name | Plant Source | Extract Type | Relative Abundance (%) | Reference |

| 2-Pentacosanone | Chromolaena odorata | Dichloromethane (DCM) Leaf Extract | 5.02 | researchgate.net |

| 2-Pentacosanone | Colpomenia sinuosa | Methanolic Extract | 0.22 | ajprd.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including this compound. azooptics.comomicsonline.org By providing detailed information about the chemical environment of individual carbon and hydrogen atoms, ¹H NMR and ¹³C NMR are used in tandem to confirm the molecular structure. azooptics.comnih.gov

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the carbonyl group (C9 and C11) are the most deshielded of the aliphatic protons. They would appear as a triplet at approximately 2.4 ppm. The terminal methyl protons (CH₃) at both ends of the long alkyl chains (C1 and C25) would resonate upfield, typically as a triplet around 0.9 ppm. The numerous methylene (B1212753) groups (CH₂) forming the bulk of the alkyl chains would produce a large, complex multiplet in the region of 1.2-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. careerendeavour.comslideshare.net The most characteristic signal for this compound is the carbonyl carbon (C10), which would appear significantly downfield in the range of 200-220 ppm due to the strong deshielding effect of the oxygen atom. The carbons alpha to the carbonyl group (C9 and C11) would resonate around 40-45 ppm. The terminal methyl carbons (C1 and C25) would be found at the most upfield position, typically around 14 ppm. The remaining methylene carbons would produce a series of signals between 20 and 35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C25 (CH₃) | ~0.9 (triplet) | ~14 |

| C2-C8, C12-C24 (CH₂) | ~1.2-1.6 (multiplet) | ~22-35 |

| C9, C11 (CH₂-CO) | ~2.4 (triplet) | ~42 |

| C10 (C=O) | - | ~210 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgmeasurlabs.com When a sample is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate. dovepress.com This absorption pattern is unique to the molecule's structure. For this compound, the FTIR spectrum is dominated by absorptions characteristic of a long-chain aliphatic ketone.

The most diagnostic absorption band is the strong, sharp peak corresponding to the stretching vibration of the ketone carbonyl group (C=O). This peak is typically observed in the region of 1725-1705 cm⁻¹. The long alkyl chains of the molecule give rise to several characteristic C-H bond vibrations. Strong C-H stretching absorptions appear in the 2960-2850 cm⁻¹ range. Additionally, C-H bending (scissoring) vibrations for methylene (CH₂) groups are found near 1465 cm⁻¹, while C-H rocking vibrations may appear around 720 cm⁻¹. kalaharijournals.comlumenlearning.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955-2965 | Asymmetric Stretch | C-H (in CH₃) |

| ~2915-2930 | Asymmetric Stretch | C-H (in CH₂) |

| ~2870-2880 | Symmetric Stretch | C-H (in CH₃) |

| ~2845-2860 | Symmetric Stretch | C-H (in CH₂) |

| ~1715 | Stretch | C=O (Ketone) |

| ~1465 | Bending (Scissoring) | C-H (in CH₂) |

| ~1375 | Bending (Umbrella) | C-H (in CH₃) |

Advanced Chromatographic Techniques (e.g., HPLC, TLC) for Isolation and Purity Assessment

Besides GC-MS, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable for the isolation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile compounds. For a non-polar compound like this compound, a reversed-phase HPLC method is most suitable. This would typically involve a C18 or C8 stationary phase column. The mobile phase would consist of a mixture of organic solvents, such as acetonitrile (B52724) and methanol (B129727), run in an isocratic or gradient mode to achieve optimal separation from other components in a mixture. asean.org Detection can be achieved using a UV detector at a low wavelength (around 210 nm) where the carbonyl group has weak absorbance, or more effectively with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method for monitoring reaction progress, assessing fraction purity during isolation, and screening for the presence of compounds in a mixture. researchgate.netchromatographyonline.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v), would be used to develop the plate. Due to the lack of a strong chromophore, the spot corresponding to this compound would not be visible under UV light. Visualization would require staining with a universal reagent like potassium permanganate, phosphomolybdic acid, or anisaldehyde-sulfuric acid followed by heating, which would reveal the compound as a distinct spot. asean.org The retention factor (Rf) value can be calculated to help identify the compound relative to standards.

Sample Preparation and Extraction Methodologies from Biological and Environmental Matrices

The effective extraction of this compound from complex biological and environmental matrices is a crucial first step before any analytical characterization. nih.gov The choice of method depends on the nature of the sample matrix and the physicochemical properties of the target compound. As a lipophilic molecule, this compound requires extraction with organic solvents.

From Biological Matrices (e.g., Plants, Fungi): A common procedure involves first drying the biological material (e.g., leaves, roots, or fungal biomass) to remove water, followed by grinding it into a fine powder to increase the surface area for extraction. nih.govindexcopernicus.com

Soxhlet Extraction: This is a continuous extraction method that uses a small volume of solvent to extract the compound over several hours. Solvents like hexane or petroleum ether are effective for extracting non-polar compounds like this compound. indexcopernicus.com

Maceration: This involves soaking the powdered material in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or chloroform) for an extended period with occasional agitation. The extract is then filtered and the solvent is evaporated to yield a crude extract.

Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this method offers an environmentally friendly alternative for extracting lipophilic compounds without using organic solvents.

From Environmental Matrices (e.g., Soil, Water):

Solid-Phase Extraction (SPE): For water samples, SPE is a common technique. The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica) that retains organic compounds like this compound. The compound is then eluted from the cartridge with a small volume of an organic solvent like methanol or acetonitrile.

Solvent Extraction: For soil or sediment samples, extraction with organic solvents using techniques like sonication or pressurized liquid extraction (PLE) is common.

Following initial extraction, a clean-up step, such as column chromatography over silica gel, may be necessary to remove interfering substances before instrumental analysis. sfei.org

Table 4: Common Extraction Methods for Lipophilic Compounds from Various Matrices

| Extraction Method | Principle | Suitable Matrix | Common Solvents |

| Soxhlet Extraction | Continuous solid-liquid extraction with refluxing solvent. | Dried plant/fungal material, soils. | Hexane, Petroleum Ether, Chloroform |

| Maceration | Soaking material in a solvent at room temperature. | Plant/fungal material. | Methanol, Ethanol, Ethyl Acetate |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | Aqueous samples (water, urine). | Methanol, Acetonitrile (for elution) |

| Pressurized Liquid Extraction (PLE) | Solvent extraction at elevated temperature and pressure. | Soil, sediment, solid waste. | Hexane, Acetone, Dichloromethane |

Biological and Ecological Roles of Pentacosanones

Role in Inter- and Intra-species Chemical Communication (e.g., Pheromonal Cues in Animals)

10-Pentacosanone plays a crucial role in the chemical communication systems of various animal species, acting as a pheromone to convey information between individuals. Pheromones are chemical signals that trigger a social response in members of the same species. In many lizard species, for instance, males possess femoral or preanal glands that secrete a complex mixture of lipophilic compounds, including ketones like this compound, particularly during the reproductive season. znaturforsch.com These chemical cues are vital for intraspecific communication, signaling a male's characteristics and health status. znaturforsch.com This information can be used by females for mate selection and by other males to assess the sender's fighting ability or dominance. znaturforsch.com

Research on the preanal gland secretions of the male tree agama (Acanthocercus atricollis) identified a range of lipophilic compounds, with ketones from n-C17 to n-C25, including this compound, comprising a notable portion of the chemical profile. znaturforsch.com Similarly, studies on the skin secretions of the nose-horned viper (Vipera ammodytes) have detected 2-pentacosanone (B3207937) and 2-heptacosanone (B1363152), suggesting their importance in the chemical communication of this species. nih.govmdpi.com The presence of these ketones in numerous samples from both sexes points to their potential role as pheromones. mdpi.com

In the insect world, many species exhibit sexual dimorphism in their cuticular lipids and scent substances, with specific compounds functioning as chemical signals. znaturforsch.com While research has identified various compounds as sex pheromones in butterflies, the role of ketones like this compound in this context is an area of ongoing investigation. znaturforsch.com The presence of such compounds on the cuticle of insects suggests they may be involved in both intra- and interspecific communication. znaturforsch.com It is also plausible that chemical cues such as pheromones are utilized by primates like the white-cheeked gibbon to communicate reproductive status. denverzoo.orgdenverzoo.organimaldiversity.org

Table 1: Examples of this compound and Related Ketones in Animal Chemical Communication

| Species | Gland/Source | Compound(s) Detected | Putative Function |

|---|---|---|---|

| Tree Agama (Acanthocercus atricollis) | Preanal gland | Ketones (n-C17 to n-C25) | Intraspecific communication, signaling male quality |

| Nose-horned Viper (Vipera ammodytes) | Skin secretions | 2-Pentacosanone, 2-Heptacosanone | Chemical communication, potential pheromone |

| Various Insect Species | Cuticular lipids | Long-chain aliphatic ketones | Intra- and interspecific communication |

Contribution to Organismal Surface Chemistry and Physical Properties (e.g., UV Reflection, Wettability in Insects)

This compound is a significant component of the surface waxes of certain insects, contributing to their physical properties, most notably ultraviolet (UV) reflection and wettability. nih.govelifesciences.orgelifesciences.org In some dragonfly species, such as Orthetrum albistylum, a dense layer of wax containing very long-chain methyl ketones, with 2-pentacosanone being a major component, is secreted onto the abdomen of mature males. nih.govelifesciences.orgnih.gov This wax layer is responsible for the strong reflection of UV and visible light. nih.govelifesciences.org

The UV-reflective properties are not solely due to the chemical composition but also the fine, scale-like nanostructures that the wax spontaneously forms. nih.govelifesciences.org Research has shown that chemically synthesized 2-pentacosanone can self-assemble into these light-scattering structures. nih.govelifesciences.org This phenomenon of wax-based UV reflection is an adaptation observed in insects inhabiting sunny environments, potentially for protection from solar radiation or for visual signaling. nih.gov The presence of these epicuticular wax-based nanostructures has also been shown to influence the wettability of the insect's surface. elifesciences.orgbiorxiv.org The unique chemical composition of this dragonfly wax, dominated by very long-chain methyl ketones and aldehydes, distinguishes it from the typical surface waxes of other insects, which are often composed mainly of hydrocarbons, esters, alcohols, and fatty acids. nih.govelifesciences.org

Table 2: Surface Properties Associated with this compound in Dragonflies (Orthetrum albistylum)

| Property | Observation | Implication |

|---|---|---|

| UV Reflection | The surface wax, rich in 2-pentacosanone, strongly reflects UV light. nih.govelifesciences.org | Visual signaling, potential protection from UV radiation. nih.gov |

| Wettability | Synthetic 2-pentacosanone can form structures that exhibit low wettability. elifesciences.org | Water repellency. |

| Structural Coloration | The wax forms light-scattering nanostructures that contribute to the dragonfly's body color. nih.govelifesciences.org | Visual communication and adaptation to the environment. nih.gov |

Involvement in Physiological Adaptation and Environmental Interactions

The presence and composition of surface lipids, including this compound, can be indicative of an organism's adaptation to its environment. In lizards, for example, the variation in the chemical composition of glandular secretions between species may be influenced by phylogenetic or environmental factors. znaturforsch.com For instance, the types of lipophilic compounds present can differ between species that rely more heavily on chemical senses versus those that are more visually oriented. znaturforsch.com

In insects, the production of surface waxes that provide UV protection is a clear adaptation to habitats with high levels of solar radiation. nih.gov The ability of some dragonflies to secrete a UV-reflective wax layer only upon maturation suggests a developmental adaptation linked to their life history and ecological niche. nih.govelifesciences.orgresearchgate.net Furthermore, the properties of these waxes, such as hydrophobicity, are crucial for survival in various environmental conditions. researchgate.net

Molecular Mechanisms of Biological Action (e.g., Protein-Ligand Interactions, Enzyme Modulation)

The biological effects of this compound are mediated through its interactions with specific proteins and enzymes. In silico docking analyses have provided insights into the potential molecular targets of this compound. One study revealed that 2-Pentacosanone has the potential to bind to monoamine oxidases. researchgate.netresearchgate.net This suggests that 2-Pentacosanone could act as a candidate for further investigation as an anti-depressant molecule. researchgate.netresearchgate.net

In the context of pheromonal communication, the detection of this compound and related ketones by other individuals involves specialized chemosensory receptors. In snakes, the vomeronasal system is highly developed for detecting non-volatile chemical cues like lipids and ketones. nih.gov Although the specific receptors for this compound have not been fully characterized in many species, the species-specificity of chemical signals implies the existence of finely tuned receptor-ligand interactions. znaturforsch.com

Research into the biosynthesis of 2-pentacosanone in dragonflies has identified the upregulation of the ELOVL17 gene, a member of the fatty acid elongase gene family. nih.govelifesciences.orgelifesciences.org The expression of this gene is strongly correlated with the production of very long-chain methyl ketones, indicating its key role in the biochemical pathway leading to the synthesis of these compounds. nih.govelifesciences.orgelifesciences.org

Ecological Significance in Predator-Prey Dynamics and Symbiotic Relationships

The chemical signals produced by animals, including this compound, can have broader ecological implications, influencing predator-prey dynamics and symbiotic relationships. For instance, the chemical cues that signal a lizard's health and dominance status can influence not only mate choice but also interactions with predators. znaturforsch.com A healthy, dominant individual may be more likely to deter potential predators.

While direct evidence for the role of this compound in symbiotic relationships is limited, the surface chemistry of organisms is known to be a key factor in mediating such interactions. The composition of an insect's cuticular lipids can influence its susceptibility to pathogenic fungi and bacteria, as well as its interactions with commensal or mutualistic microorganisms.

The UV-reflective properties conferred by this compound in some dragonflies may also play a role in predator avoidance. nih.gov By altering their appearance, these insects may be better camouflaged or may confuse visual predators. Conversely, these visual signals could also be used in territorial displays and other social interactions that structure the local ecological community. nih.gov

Emerging Research Directions and Future Perspectives on 10 Pentacosanone

Unexplored Biological Functions and Biosynthetic Pathways

The precise biological functions of 10-Pentacosanone are largely uncharacterized, presenting a wide-open field for future investigation. While direct evidence is scarce, the known roles of its isomers and other long-chain ketones suggest promising avenues of research. For instance, very long-chain methyl ketones, such as 2-pentacosanone (B3207937), are major components of the UV-reflective wax on dragonflies, indicating a potential role for pentacosanone isomers in physical protection and signaling. elifesciences.org Long-chain ketones are also integral to the cuticular lipids of many insects, where they primarily serve to prevent desiccation and protect against microbial pathogens. nih.gov It is plausible that this compound serves similar functions in the organisms that produce it.

Future research could explore its role as a semiochemical. Ketones are known to function as pheromones in various species, from cockroaches to lizards. elifesciences.orgeje.czresearchgate.net Investigating whether this compound acts as a signaling molecule for kin recognition, mate selection, or territory marking in any species is a critical next step.

The biosynthetic pathway for this compound is also currently unknown. However, established pathways for other ketones offer a hypothetical framework. Many methyl ketones are believed to be synthesized through a modified β-oxidation of fatty acids. nih.gov Another potential mechanism is the "head-to-head" condensation of fatty acids, a pathway known to produce long-chain olefinic hydrocarbons and analogous ketones in some bacteria. asm.org Elucidating the specific enzymes and genetic pathways responsible for producing this compound, possibly involving fatty acid elongases and decarboxylases, will be a key area of future biochemical and genetic research.

Development of Novel Analytical Technologies for Trace Analysis

Detecting and quantifying this compound, especially in complex biological or environmental matrices where it may be present in trace amounts, requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful tool for identifying and quantifying such compounds in the cuticular waxes of insects and spiders. eje.czresearchgate.net

However, the analysis of ketones by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor ionization properties. rsc.org A significant area of emerging research is the development of novel derivatization reagents. These reagents react with ketones to form more stable and readily ionizable species, thereby enhancing detection sensitivity and selectivity in LC-MS analyses. rsc.org

Furthermore, alternative sampling methods that are less invasive and can be used on living organisms are being developed. Solid-phase microextraction (SPME) is one such technique that allows for the sampling of volatile or surface-bound compounds without solvent extraction, which is ideal for studying the chemical ecology of sensitive systems. nih.gov Future work could focus on optimizing these advanced derivatization and sampling techniques specifically for long-chain ketones like this compound, enabling more detailed studies of its presence and dynamics in various ecosystems.

Chemo-Ecological Studies and Environmental Relevance

The field of chemo-ecology, which studies the role of chemicals in mediating interactions between organisms, is a prime area for future this compound research. Cuticular lipids, including hydrocarbons and ketones, are known to be crucial for chemical communication in insects, facilitating nestmate recognition and defining colony-specific odors in social insects like ants. mdpi.com The specific blend of these compounds on an insect's surface can convey information about species, sex, and reproductive status. mdpi.comcambridge.org Future studies could investigate whether the presence or relative abundance of this compound on an organism's cuticle serves as a chemical cue in its environment.

Advanced Synthetic Strategies for Specialty Chemical Applications

While this compound is a naturally occurring compound, developing efficient and selective synthetic routes is crucial for producing it and its analogs for research and potential specialty chemical applications (excluding therapeutic uses). Traditional organic synthesis methods can be complex and may generate significant waste. Modern advanced synthesis focuses on catalytic methods that offer improved efficiency and selectivity. numberanalytics.com

For instance, hydroformylation, which converts alkenes into aldehydes using syngas, is a major industrial process for producing aldehydes that can then be converted to other functional groups, including ketones. chinesechemsoc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide powerful methods for constructing carbon-carbon bonds to build the long aliphatic backbone required for this compound. numberanalytics.com

An exciting and greener frontier is the use of biocatalysis. Chemoenzymatic cascade reactions, which use enzymes like amine transaminases in one-pot processes, are being developed for the synthesis of complex chiral molecules. acs.org Engineering microorganisms to produce specific methyl ketones from renewable feedstocks like fatty acids is also a promising strategy for sustainable chemical production. nih.govjbei.org Applying these advanced catalytic and biocatalytic strategies to the targeted synthesis of this compound could provide a scalable and environmentally friendly production method for future applications in materials science or as a research standard.

Integration of Omics Technologies for Systems-Level Understanding

To fully grasp the role of this compound in a biological system, a holistic, systems-level approach is necessary. The "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools for this purpose. frontiersin.org

Lipidomics and Metabolomics , which focus on the comprehensive analysis of lipids and small molecules, are particularly relevant. mdpi.com Untargeted metabolomics profiling can reveal the full spectrum of metabolites, including ketones, in a biological sample, offering insights into how their levels change in response to different conditions, such as diet or disease. uio.nomdpi.com These techniques could be used to identify the metabolic networks in which this compound is involved and discover potential biomarkers associated with its production or function. researchgate.net

Integrating these data with genomics and transcriptomics can connect the presence of this compound to the specific genes and transcripts that are upregulated during its synthesis. For example, transcriptomics was used to identify the fatty acid elongase gene (ELOVL17) responsible for producing the very long-chain methyl ketones in dragonflies. elifesciences.org A similar multi-omics approach, combining the analysis of genes, proteins, and metabolites, could definitively uncover the biosynthetic pathway of this compound and reveal its regulation and broader physiological functions within an organism. nih.govoatext.com

Q & A

Q. How to address ethical considerations in cross-disciplinary studies of this compound?

- Methodology :

- IRB Approval : Obtain ethics clearance for studies involving human/animal tissues.

- Conflict of Interest : Disclose funding sources and patent applications in manuscripts.

- Follow ethical frameworks from pharmaceutical research guidelines, emphasizing risk-benefit analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.